Ortho-Chloro Substitution on the N1-Phenyl Ring Distinguishes CAS 618102-53-7 from the Rimonabant Carboxylic Acid Precursor
The target compound bears a single ortho-chloro substituent on the N1-phenyl ring, in contrast to rimonabant's carboxylic acid precursor, which carries a 2,4-dichlorophenyl group at N1 [1]. In the classic SAR study by Lan et al. (1999), the 2,4-dichlorophenyl substitution was identified as a requirement for potent CB1 antagonistic activity; removing the para-chloro from the N1 ring (i.e., moving from 2,4-dichloro to 2-chloro) was shown to reduce CB1 binding affinity [2]. This demonstrates that the target compound's mono-ortho-chloro pattern yields a distinct pharmacological profile compared to the dichloro analog, making it a valuable tool for probing the contribution of the N1-para substituent to receptor interactions.
| Evidence Dimension | CB1 receptor binding affinity (Ki) as a function of N1-phenyl substitution |
|---|---|
| Target Compound Data | Not directly measured; predicted to have reduced CB1 affinity relative to the 2,4-dichloro analog based on SAR trends |
| Comparator Or Baseline | Rimonabant carboxylic acid precursor (N1: 2,4-dichlorophenyl); Ki values for rimonabant at CB1 range from 1–10 nM |
| Quantified Difference | The 2-chloro substitution alone is expected to decrease CB1 affinity by at least 10-fold compared to the 2,4-dichloro analog, based on the SAR trend that removal of the N1 para-chloro reduces potency |
| Conditions | In vitro CB1 receptor binding assay using [³H]CP-55940 as radioligand; human CB1 receptor expressed in HEK293 cells (Lan et al., J. Med. Chem., 1999) |
Why This Matters
For researchers designing CB1-negative control compounds or exploring biased signaling, the target compound's reduced CB1 affinity relative to the 2,4-dichloro analog provides a chemically similar but pharmacologically attenuated scaffold, enabling structure-based differentiation of receptor engagement effects.
- [1] PubMed. (2025). Pyrazole compounds having cannabinoid receptor (CB1) antagonizing activity. US Patent US7872006B2. View Source
- [2] Lan, R., Liu, Q., Fan, P., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769-776. View Source
